molecular formula C8H14O2 B3057060 Methyl 2,2-dimethylpent-4-enoate CAS No. 76352-72-2

Methyl 2,2-dimethylpent-4-enoate

Cat. No.: B3057060
CAS No.: 76352-72-2
M. Wt: 142.2 g/mol
InChI Key: HNCKDIDOYWCKQW-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethylpent-4-enoate is an organic compound with the molecular formula C8H14O2. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a pent-4-enoate group and two methyl groups attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethylpent-4-enoate can be synthesized through several methods. One common method involves the esterification of 2,2-dimethylpent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dimethylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: 2,2-dimethylpent-4-enoic acid or 2,2-dimethylpentan-4-one.

    Reduction: 2,2-dimethylpent-4-en-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-dimethylpent-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It may be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethylpent-4-enoate depends on the specific reaction it undergoes. In general, the ester group can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved include:

    Nucleophilic Attack: The ester carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of tetrahedral intermediates.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Methyl 2,2-dimethylpent-4-enoate can be compared with other similar compounds such as:

    Methyl isobutyrate: Similar in structure but lacks the pent-4-enoate group.

    Methyl 2,2-dimethyl-4-pentenoate: Similar but with different positioning of the double bond.

    Ethyl 2,2-dimethylpent-4-enoate: Similar but with an ethyl ester group instead of a methyl ester group.

Uniqueness: this compound is unique due to its specific structure, which includes both a pent-4-enoate group and two methyl groups on the second carbon atom. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 2,2-dimethylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-6-8(2,3)7(9)10-4/h5H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCKDIDOYWCKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472041
Record name Methyl 2,2-dimethylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76352-72-2
Record name Methyl 2,2-dimethylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,2-Dimethyl-4-pentenoic acid (15 g, 0.117 mol) was mixed with 70 mL anhydrous methanol and 50 mL toluene. Concentrated sulfuric acid (0.1 mL) was added. The solution was refluxed for 24 h. Solvents were then removed. The crude product was distilled under reduced pressure to gave 6 g pure product. 1H NMR(CDCl3) δ1.28(s, 6H, —CMe2—); 2.37(d, 2H, CH2═CHCH2—); 3.77(s, 3H, —CO2Me); 5.15(m, 2H, CH2═CH—); 5.84(m, 1H, CH2═CH—)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of diisopropilamide (7.6 ml) in THF (12 ml) was added drop by drop n-butil lithium (2.5M in hexane, 21.6 ml) at −78° C. After stirring the reaction mixture at −78° C. for 30 minutes, a solution of methyl isobutyrate (5 g) in THF (12 ml) was added in 10 minutes and the mixture stirred at −78° C. for 1 h. A solution of allyl bromide (4.7 ml) in THF (12 ml) was dropped into the mixture reaction and it was stirred at −78° C. for 1 h. After adding some drop of water, volatiles were evaporated in vacuo, the crude dissolved in ethyl acetate, washed with water and dried over Na2SO4. After filtration volatiles were evaporated in vacuo to give 1.8 g of the title compound as a yellow pale liquid, which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
21.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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